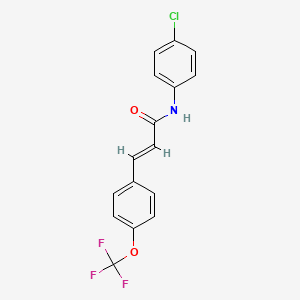

N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(4-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3NO2/c17-12-4-6-13(7-5-12)21-15(22)10-3-11-1-8-14(9-2-11)23-16(18,19)20/h1-10H,(H,21,22)/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVCMSICAPTAFE-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide typically involves the reaction of 4-chloroaniline with 4-(trifluoromethoxy)benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide under controlled conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the intermediate Schiff base, followed by its condensation with acrylamide. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Purification techniques, such as recrystallization or chromatography, are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide exhibits promising anticancer properties. Studies have shown that derivatives of acrylamide compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes linked to cancer progression. For instance, it has shown activity against matrix metalloproteinases (MMPs), which are involved in tumor metastasis. By inhibiting these enzymes, the compound may help in preventing cancer spread and improving therapeutic outcomes .

Material Science Applications

Polymer Chemistry

this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the presence of halogen atoms, which can improve the polymer's resistance to degradation under heat and chemical exposure. This application is particularly relevant in creating advanced materials for coatings and composites .

Fluorescent Materials

The compound's unique structure allows it to be used in the development of fluorescent materials. When incorporated into polymer films or coatings, it can provide optical properties suitable for sensors or display technologies. The trifluoromethoxy group contributes to the electronic properties necessary for fluorescence, making it a candidate for further investigation in optoelectronic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Rings

Trifluoromethoxy vs. Methylthio Groups

- N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide (C₁₆H₁₃ClNOS): Replaces the trifluoromethoxy group with a methylthio (-SMe) group. Increased lipophilicity (logP ≈ 4.2) compared to the trifluoromethoxy analog (logP ≈ 3.8) due to sulfur’s lower electronegativity . No reported biological data, but methylthio groups are known to modulate enzyme inhibition via thioether interactions.

Trifluoromethoxy vs. Sulfamoyl Groups

- (E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (C₁₅H₁₃FN₂O₃S):

Modifications to the Acrylamide Backbone

Addition of Heterocyclic Moieties

- (E)-N-(2-((1,2,3,4-Tetrahydroacridin-9-yl)amino)ethyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide (Compound 31, C₂₇H₂₆F₃N₃O₂): Incorporates a tetrahydroacridine group linked via an ethylamino spacer. Melting point: 188–189°C, indicating higher crystallinity than non-heterocyclic analogs . Designed for acetylcholinesterase inhibition, demonstrating how scaffold hybridization can target neurological disorders .

Boronic Acid Functionalization

- (E)-(4-(3-(4-Chlorophenyl)acrylamido)phenyl)boronic Acid (C₁₅H₁₂BClNO₃): Adds a boronic acid (-B(OH)₂) group to the para position of the acrylamide’s phenyl ring. Synthesis yield: 71%, leveraging Suzuki-Miyaura cross-coupling for bioconjugation applications . Potential use in proteolysis-targeting chimeras (PROTACs) due to boronic acid’s affinity for serine proteases .

Anti-Inflammatory Potential

- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2, C₂₅H₂₄N₂O₅): Structural similarity: Replaces 4-chlorophenyl with a hydroxy-methoxyphenyl group. Exhibits anti-inflammatory activity (IC₅₀ = 17.00 μM) by inhibiting NO production, comparable to quercetin (IC₅₀ = 17.21 μM) . Highlights the role of phenolic groups in modulating inflammation pathways.

Acetylcholinesterase Inhibition

- Tacrine–Cinnamic Acid Hybrids (e.g., Compound 31 ): Combines acrylamide with tacrine, a known acetylcholinesterase inhibitor. Synergistic effects enhance potency in Alzheimer’s disease models, though the target compound lacks direct evidence for this activity.

Data Tables

Table 1. Structural and Physical Properties of Key Analogs

Biological Activity

N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide is a compound of significant interest due to its unique structural features, which include a chlorophenyl group and a trifluoromethoxy group. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H14ClF3N

- CAS Number : 260555-67-7

- Molecular Weight : 321.74 g/mol

The presence of the trifluoromethoxy group enhances the compound's electron-withdrawing properties, potentially increasing its biological activity through improved interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of Schiff Base : Reaction between 4-chloroaniline and 4-(trifluoromethoxy)benzaldehyde.

- Condensation with Acrylamide : The Schiff base undergoes condensation with acrylamide to yield the final product.

Common solvents used in this synthesis include ethanol or methanol, often in the presence of a catalyst like p-toluenesulfonic acid to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, such as proteins and nucleic acids. The trifluoromethoxy group enhances lipophilicity, allowing better membrane permeability and interaction with intracellular targets .

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Anticancer Activity : Acrylamide derivatives have been investigated for their potential to inhibit cancer cell growth. The electron-withdrawing nature of the chlorophenyl and trifluoromethoxy groups may enhance their ability to interact with cancer-related enzymes and pathways .

- Enzyme Inhibition : Studies have shown that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. The presence of halogen atoms increases binding interactions due to enhanced hydrogen bonding capabilities .

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights variations in biological activity due to structural differences:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)-3-(4-trifluoromethoxyphenyl)acrylamide | Contains trifluoromethoxy group | Potential anticancer properties |

| N-(3-Fluorophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide | Features a methoxy group | Moderate enzyme inhibition |

| N,N-Dimethylacrylamide | Lacks aromatic substituents | Primarily focused on polymerization |

This table illustrates how variations in substituents affect chemical behavior and biological interactions, emphasizing the unique position of this compound within this class .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation Reaction : React 4-chloroaniline with 4-(trifluoromethoxy)benzaldehyde under basic conditions (e.g., NaOH or KOH) to form a Schiff base intermediate .

Acrylamide Formation : Treat the intermediate with acryloyl chloride in anhydrous dichloromethane, using triethylamine as a catalyst to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- Purity Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of aldehyde proton at ~10 ppm in NMR) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : NMR should show characteristic peaks:

- Vinyl protons (δ 6.2–7.1 ppm, doublet of doublets for acrylamide group).

- Trifluoromethoxy group (δ 4.5 ppm, singlet) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]+ at m/z 384.07 (calculated for CHClFNO) .

- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in ethanol. Reported bond lengths (e.g., C=O at 1.22 Å) and angles should align with similar acrylamide derivatives .

Q. What solvent systems are recommended for solubility testing in biological assays?

- Methodological Answer : Prioritize biocompatible solvents:

- Primary Solvent : DMSO (stock solutions at 10 mM, stored at -20°C).

- Dilution Buffers : Phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM with 10% FBS) to maintain solubility <1% DMSO .

- Critical Note : Pre-test for precipitation via dynamic light scattering (DLS) at working concentrations (e.g., 1–50 μM).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC50_{50}50 values across studies)?

- Methodological Answer : Address discrepancies through systematic validation:

Assay Standardization : Use identical cell lines (e.g., EGFR-mutant NSCLC lines for kinase inhibition studies) and control compounds (e.g., erlotinib for EGFR assays) .

Structural Confirmation : Re-synthesize the compound and verify purity (>99%) via LC-MS to rule out batch-to-batch variability .

Dose-Response Curves : Perform 8-point dilution series (0.1–100 μM) in triplicate, using MTT or CellTiter-Glo for viability. Calculate IC with nonlinear regression (GraphPad Prism) .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

- Methodological Answer : Enhance yield (>80%) via:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Heck coupling steps, optimizing temperature (80–120°C) and solvent (DMF vs. toluene) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining high yields .

- In Situ Monitoring : Use FTIR to track acrylamide formation (C=O stretch at ~1650 cm) and adjust reagent stoichiometry dynamically .

Q. What mechanistic studies are recommended to elucidate its interaction with biological targets like EGFR?

- Methodological Answer : Employ a combination of biochemical and computational approaches:

Kinase Assays : Use recombinant EGFR in a ADP-Glo™ kinase assay to measure inhibition (IC < 10 nM suggests high potency) .

Molecular Docking : Perform in silico docking (AutoDock Vina) with EGFR crystal structure (PDB: 1M17). Key interactions:

- Hydrogen bonding between acrylamide carbonyl and Met793.

- Hydrophobic contacts with 4-chlorophenyl group .

Western Blotting : Validate downstream signaling (e.g., reduced phospho-EGFR and ERK in treated cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.